Unveiling the Natural Origins and Bioactivities of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol: A Technical Guide
Unveiling the Natural Origins and Bioactivities of Octadeca-9,17-dien-12,14-diyne-1,11,16-triol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources, isolation protocols, and biological activities of the polyacetylene compound Octadeca-9,17-dien-12,14-diyne-1,11,16-triol. This document synthesizes current scientific knowledge to support further research and development of this promising natural product.
Natural Sources and Distribution
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol is a naturally occurring polyacetylene found predominantly in plant species belonging to the Araliaceae and Apiaceae families. Different stereoisomers of this compound have been isolated from various plant sources, highlighting the rich chemical diversity within these botanical families. The known natural sources for specific stereoisomers are summarized in the table below.
| Stereoisomer | Natural Source(s) | Plant Part(s) | Reported Yield |
| (11S,16S,Z)-Octadeca-9,17-dien-12,14-diyne-1,11,16-triol (Oplopantriol A) | Oplopanax horridus (Devil's Club) | Root Bark | 1.8 g |
| (11s,16r,z)-Octadeca-9,17-dien-12,14-diyne-1,11,16-triol | Angelica keiskei (Ashitaba) | Aerial Parts | Not Reported |
| (9E,11S,16S)-Octadeca-9,17-dien-12,14-diyne-1,11,16-triol (Oplopantriol A) | Angelica gigas, Heracleum candicans | Not Specified | Not Reported |
| (+)-(9Z)-9,17-Octadecadiene-12,14-diyne-1,11,16-triol | Cussonia barteri | Leaves | Not Reported |
Experimental Protocols: A Generalized Approach to Isolation and Purification
While specific, detailed protocols for the isolation of each stereoisomer are not extensively published, a general workflow can be constructed based on established methods for polyacetylene extraction and purification from plant materials. The following is a representative protocol.
Extraction
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Plant Material Preparation : Air-dry the collected plant material (e.g., root bark, leaves) at room temperature and grind it into a fine powder.
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Solvent Extraction : Macerate the powdered plant material with a non-polar solvent such as petroleum ether or n-hexane at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation. Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction of the polyacetylenes.
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Concentration : Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C) to obtain a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is typically employed to isolate the target compound from the complex crude extract.
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Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC) :
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Adsorb the crude extract onto a small amount of silica (B1680970) gel.
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Pack a VLC column with silica gel and load the adsorbed sample.
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Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., n-hexane, n-hexane:ethyl acetate (B1210297) mixtures, ethyl acetate, and finally methanol).
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Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the desired polyacetylene.
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Further Separation (e.g., Column Chromatography) :
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Pool the fractions containing the target compound.
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Subject the pooled fractions to repeated column chromatography over silica gel.
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Employ a finer gradient of a suitable solvent system (e.g., n-hexane:ethyl acetate) to achieve better separation.
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Final Purification (e.g., High-Performance Liquid Chromatography - HPLC) :
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For final purification to obtain a high-purity compound, use preparative or semi-preparative HPLC.
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A reversed-phase column (e.g., C18) with a mobile phase such as a methanol:water or acetonitrile:water gradient is commonly used.
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Monitor the elution profile with a UV detector at wavelengths where polyacetylenes absorb (typically in the range of 200-300 nm).
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Collect the peak corresponding to Octadeca-9,17-dien-12,14-diyne-1,11,16-triol.
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Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
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Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.
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Infrared (IR) Spectroscopy : To identify functional groups (e.g., hydroxyl, alkyne, alkene).
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Ultraviolet (UV) Spectroscopy : To characterize the conjugated ene-diyne chromophore.
Biological Activities and Signaling Pathways
Polyacetylenes, including Octadeca-9,17-dien-12,14-diyne-1,11,16-triol and its analogs, exhibit a range of significant biological activities. Their anticancer and anti-inflammatory properties are of particular interest to the scientific community.
Anticancer Activity: Induction of Apoptosis
Oplopantriol A, a stereoisomer of the target compound, has been shown to possess chemopreventive effects on colorectal cancer.[1] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] The primary signaling cascade implicated is the TNF-related apoptosis-inducing ligand (TRAIL) pathway, also known as the death receptor pathway.[1]
Caption: Oplopantriol A-induced apoptosis via the death receptor pathway.
Studies have demonstrated that Oplopantriol A upregulates the expression of genes within the tumor necrosis factor (TNF) receptor family, such as TNFRSF10A.[1] This leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn activates a caspase cascade, beginning with caspase-8 and culminating in the activation of executioner caspases like caspase-3, ultimately leading to apoptosis.[1]
Anti-inflammatory Activity: Modulation of the NF-κB Pathway
Polyacetylenes from the Araliaceae and Apiaceae families have also been recognized for their anti-inflammatory properties.[2] A key mechanism underlying this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3]
Caption: Inhibition of the NF-κB pathway by polyacetylenes.
In response to inflammatory stimuli, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release of the NF-κB dimer. NF-κB then translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Polyacetylenes can inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the expression of inflammatory mediators.
Conclusion and Future Directions
Octadeca-9,17-dien-12,14-diyne-1,11,16-triol and related polyacetylenes represent a class of natural products with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. The information presented in this guide highlights their natural abundance in specific plant families and outlines their mechanisms of action.
Future research should focus on:
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Comprehensive Profiling : A more thorough investigation into the distribution and concentration of various stereoisomers of this compound across a wider range of plant species.
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Protocol Optimization : The development and publication of detailed, optimized isolation protocols to improve yield and purity.
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Mechanism of Action Studies : Further elucidation of the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
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In Vivo Efficacy and Safety : Rigorous preclinical and clinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of these promising natural products.
This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of polyacetylenes and harnessing their potential for the development of novel therapeutics.
References
- 1. Chemopreventive Effects of Oplopantriol A, a Novel Compound Isolated from Oplopanax horridus, on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Polyacetylenes’ Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment[v1] | Preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
